molecular formula C32H40N2O8 B2583083 tetraethyl 4,4'-(1,4-phenylene)bis(2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate) CAS No. 115951-98-9

tetraethyl 4,4'-(1,4-phenylene)bis(2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate)

Cat. No.: B2583083
CAS No.: 115951-98-9
M. Wt: 580.678
InChI Key: QBANWHHXDDLFNZ-UHFFFAOYSA-N
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Description

Tetraethyl 4,4’-(1,4-phenylene)bis(2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate) is a complex organic compound with the molecular formula C32H40N2O8. It belongs to the class of dihydropyridines, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetraethyl 4,4’-(1,4-phenylene)bis(2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate) typically involves the Hantzsch dihydropyridine synthesis. This method includes the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction is usually carried out under reflux conditions in ethanol or another suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Tetraethyl 4,4’-(1,4-phenylene)bis(2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Tetraethyl 4,4’-(1,4-phenylene)bis(2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate) has several scientific research applications:

Mechanism of Action

The mechanism of action of tetraethyl 4,4’-(1,4-phenylene)bis(2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate) involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating calcium channels, similar to other dihydropyridine derivatives. This modulation can influence various physiological processes, including muscle contraction and neurotransmitter release .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tetraethyl 4,4’-(1,4-phenylene)bis(2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate) is unique due to its specific phenylene linkage and the presence of multiple ester groups, which contribute to its distinct chemical and biological properties .

Properties

IUPAC Name

diethyl 4-[4-[3,5-bis(ethoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridin-4-yl]phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H40N2O8/c1-9-39-29(35)23-17(5)33-18(6)24(30(36)40-10-2)27(23)21-13-15-22(16-14-21)28-25(31(37)41-11-3)19(7)34-20(8)26(28)32(38)42-12-4/h13-16,27-28,33-34H,9-12H2,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBANWHHXDDLFNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=C(C=C2)C3C(=C(NC(=C3C(=O)OCC)C)C)C(=O)OCC)C(=O)OCC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H40N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

580.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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